molecular formula C19H25N3O3S B2405805 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 2094334-65-1

1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2405805
CAS No.: 2094334-65-1
M. Wt: 375.49
InChI Key: TZDSBLHOACPBON-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

The synthesis of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine precursors, followed by their functionalization and coupling. Common synthetic routes include:

    Cyclization reactions: Formation of the piperidine and piperazine rings through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the benzenesulfonyl group to the piperidine ring.

    Coupling reactions: Use of coupling agents to link the piperidine and piperazine rings via the carbonyl and prop-2-yn-1-yl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with proteins, potentially inhibiting their function. The piperidine and piperazine rings can enhance the compound’s binding affinity to receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine include other piperidine and piperazine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its combination of the benzenesulfonyl group with the piperidine and piperazine rings, providing a distinct set of chemical and biological properties .

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-3-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-2-10-20-12-14-21(15-13-20)19(23)17-7-6-11-22(16-17)26(24,25)18-8-4-3-5-9-18/h1,3-5,8-9,17H,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSBLHOACPBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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